2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound characterized by its thiazole ring structure, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound also features a fluorophenyl group and a carboxylic acid functional group, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluorobenzoic acid and thiosemicarbazide.
Reaction Steps: The reaction involves the formation of a thiazole ring through cyclization under acidic conditions.
Purification: The product is purified using recrystallization techniques to achieve high purity.
Industrial Production Methods:
Batch Production: The compound is produced in batches to ensure quality control and consistency.
Scaling Up: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) and conditions such as heating in an aqueous medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and conditions such as refluxing in anhydrous ether.
Substitution: Reagents like bromine (Br₂) and conditions such as room temperature in an inert solvent.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acid salts.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Brominated derivatives of the fluorophenyl group.
Scientific Research Applications
2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways: It can modulate signaling pathways involved in inflammation, microbial resistance, and other biological processes.
Comparison with Similar Compounds
2-(3-Fluorophenyl)acetic acid: Similar structure but lacks the thiazole ring.
4-Methylthiazole-5-carboxylic acid: Similar thiazole ring but without the fluorophenyl group.
3-Fluorophenylacetic acid: Similar fluorophenyl group but lacks the thiazole ring.
Uniqueness: 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of the fluorophenyl group and the thiazole ring, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVWEQIDYVHMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027513-59-2 | |
Record name | 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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